insulin, Trp(A19)-
Description
Significance of Insulin (B600854) as a Model Protein for Structural and Biophysical Research
Insulin serves as a critical model protein for structural and biophysical research due to its well-defined three-dimensional structure and its crucial role in metabolic regulation. The hormone is composed of two polypeptide chains, the A-chain with 21 amino acids and the B-chain with 30 amino acids, linked by disulfide bridges. diabetesonthenet.commdpi.com In its stored form within the pancreas, insulin exists as a hexamer, a complex of six insulin molecules stabilized by zinc ions. diabetesonthenet.comacs.org For biological activity, this hexamer must dissociate into dimers and then monomers, which are the forms that bind to the insulin receptor on target cells. acs.orgwikipedia.org This self-association behavior is a key area of study, as modifying it can alter the hormone's absorption rate and duration of action. scribd.comuspharmacist.com
The wealth of structural data available for insulin, including numerous crystal structures, provides a solid foundation for designing and interpreting experiments aimed at understanding protein folding, stability, and protein-protein interactions. nih.gov Its relatively small size also makes it amenable to various biophysical techniques, such as NMR spectroscopy and cryo-electron microscopy. nih.gov
Overview of Protein Engineering and Nonstandard Mutagenesis in Insulin Research
Protein engineering has been instrumental in the development of insulin analogs with modified pharmacokinetic properties. nih.gov By employing techniques like site-directed mutagenesis, scientists can substitute specific amino acids to either accelerate or prolong the hormone's action. acs.orgwikipedia.org This has led to the creation of rapid-acting analogs that dissociate quickly into monomers and long-acting analogs that are absorbed more slowly. uspharmacist.com
Nonstandard mutagenesis, which involves the incorporation of unnatural amino acids, further expands the toolkit for probing insulin's structure and function. nih.gov This approach allows for the introduction of unique chemical functionalities, such as fluorescent probes, which can be used to study the molecule's conformational changes in solution. nih.gov The total chemical synthesis of insulin has made it possible to incorporate a wide range of nonstandard amino acids, providing deeper insights into the structural requirements for biological activity. nih.gov
Rationale for Tryptophan Substitution at A19 Position in Insulin
The substitution of the naturally occurring tyrosine residue at position A19 with tryptophan has been a subject of specific interest in insulin research. This modification, creating the analog known as Insulin, Trp(A19)-, offers a unique tool for biophysical studies.
The tyrosine residue at position A19 (Tyr A19) is a highly conserved amino acid in insulins across various species and plays a crucial role in the hormone's structure and function. nih.gov Its primary structural role involves a long-range interaction with the side chain of isoleucine at position A2 (Ile A2). nih.gov This interaction is a critical determinant for maintaining the high biological activity of insulin. nih.gov The aromatic ring of Tyr A19 is also involved in a main-chain hydrogen bond with the phenylalanine residue at position B25 (Phe B25). nih.gov
While the main role of Tyr A19 is structural, its para-hydroxyl group is exposed to the solvent and is thought to potentially make contact with the insulin receptor. nih.gov The insulin receptor is a transmembrane protein that, upon insulin binding, activates its intrinsic tyrosine kinase activity, initiating a signaling cascade that leads to various metabolic effects. droracle.aiwikipedia.org Several residues on the insulin molecule, including Tyr A19, have been identified as part of the "classical binding surface" that interacts with the receptor. nih.gov
The synthesis of [Trp(A19)]Insulin was undertaken to introduce a strongly fluorescent moiety into the insulin molecule. nih.gov Tryptophan's intrinsic fluorescence provides a spectroscopic handle to study the conformation of insulin in solution using techniques like time-resolved fluorescence spectroscopy. nih.govnih.gov
Initial characterization of [Trp(A19)]Insulin revealed a significant reduction in its biological activity compared to natural insulin. nih.gov This finding underscored the importance of the native tyrosine residue at the A19 position for high-affinity receptor binding and subsequent biological response.
Table 1: Biological Activity of [Trp(A19)]Insulin Compared to Natural Insulin
| Parameter | [Trp(A19)]Insulin Potency (% of Natural Insulin) |
| Receptor Binding (Rat Liver Plasma Membranes) | 4.1 ± 1.9% |
| Lipogenesis Stimulation (Rat Adipocytes) | 5.0 ± 2.3% |
| Radioimmunoassay | 75.7 ± 4% |
Data sourced from M. C. Prescott et al., 1984. nih.gov
The data indicate that while the substitution of tyrosine with tryptophan at the A19 position is largely neutral in terms of its recognition by antibodies in a radioimmunoassay, it dramatically reduces the analog's ability to bind to the insulin receptor and elicit a biological response. nih.gov This suggests that while an aromatic side chain at position A19 is necessary, it is not sufficient for high biological activity. nih.gov
Properties
CAS No. |
116111-29-6 |
|---|---|
Molecular Formula |
C14H15BrClNO5 |
Synonyms |
insulin, Trp(A19)- |
Origin of Product |
United States |
Synthesis and Production Methodologies of Insulin, Trp A19
Chemical Synthesis Approaches for Insulin (B600854) Analogs
The total chemical synthesis of insulin analogs offers unparalleled versatility in incorporating unnatural amino acids and specific modifications. tandfonline.com This approach is defined by the stepwise assembly of the constituent A and B peptide chains and the subsequent formation of the correct disulfide bridges.
Solid-Phase Peptide Synthesis (SPPS) Techniques for A and B Chains
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production, enabling the stepwise addition of amino acids to a growing chain anchored to a solid resin support. nih.govwikipedia.org The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed, where the base-labile Fmoc group provides temporary protection for the N-terminus of the growing peptide chain. wikipedia.org
A primary obstacle in the SPPS of insulin chains is the poor solubility of protected peptide intermediates, particularly the A-chain, which is notoriously hydrophobic. nih.gov This can lead to incomplete reactions and difficult purification. To mitigate this, several advanced strategies have been developed:
Solubilizing Tags: A temporary "helping hand" strategy involves attaching a highly soluble tag, such as a tri-lysine sequence, to the N-terminus of the A-chain via a chemically cleavable linker (e.g., Fmoc-Ddae-OH). nih.gov This tag dramatically improves the solubility of the A-chain during synthesis and purification and can be removed under mild conditions after chain combination. nih.gov
Isoacyl Dipeptides: The incorporation of a temporary isoacyl "kink" at a specific serine or threonine residue can disrupt aggregation-prone secondary structures, thereby enhancing solubility. This modification is reversible, as the native peptide bond is restored via an O-to-N acyl shift under neutral or slightly basic conditions. nih.gov
| Strategy | Principle | Advantage | Limitation |
|---|---|---|---|
| Standard Fmoc/tBu SPPS | Stepwise addition of Fmoc-protected amino acids on a solid support. wikipedia.org | Well-established and versatile. | Poor solubility of A-chain can lead to low yield and aggregation. nih.gov |
| Solubilizing Tag | Attachment of a temporary, cleavable hydrophilic tag (e.g., poly-lysine) to enhance solubility. nih.gov | Significantly improves solubility and handling of the hydrophobic A-chain. nih.gov | Requires additional synthesis and cleavage steps for the tag. |
| Isoacyl Dipeptide | Temporary conversion of a peptide bond to an O-acyl isopeptide to disrupt aggregation. nih.gov | Improves solubility and facilitates purification. nih.gov | Requires a suitable Ser or Thr residue; sensitive to basic conditions during synthesis. nih.gov |
Regioselective Disulfide Bond Formation Strategies
A critical challenge in insulin synthesis is the correct pairing of six cysteine residues to form one intramolecular disulfide bond (A6-A11) and two intermolecular bonds (A7-B7, A20-B19). tandfonline.com Random oxidation typically results in a mixture of isomers and low yields of the native structure. wikipedia.org To overcome this, regioselective strategies employing orthogonal cysteine-thiol protecting groups are used. wikipedia.orgnih.gov These groups can be selectively removed under different chemical conditions, allowing for the stepwise and controlled formation of each disulfide bridge. rsc.org
Commonly used orthogonal protecting groups include:
Trityl (Trt): Removed under mild acidic conditions. rsc.org
Acetamidomethyl (Acm): Cleaved by iodine, which simultaneously oxidizes the freed thiols to form a disulfide bond. nih.gov
tert-Butyl (tBu): A classic protecting group stable to acid and redox conditions, often removed using specialized reagents like PhS(O)Ph/CH₃SiCl₃. nih.gov
p-Methoxybenzyl (Mob): Can be removed under specific TFA conditions. nih.gov
A typical regioselective synthesis involves preparing the A and B chains with distinct protecting groups on the cysteine residues. The disulfide bonds are then formed sequentially. For example, the intramolecular A6-A11 bond might be formed first, followed by one interchain bond, and finally the third bond, with purification steps in between. researchgate.net
| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonal To |
|---|---|---|---|
| Trityl | Trt | Mild acid (e.g., TFA/TIS) rsc.org | Acm, tBu rsc.org |
| Acetamidomethyl | Acm | Iodine (I₂) nih.gov | Trt, Mob nih.gov |
| tert-Butyl | tBu | PhS(O)Ph/CH₃SiCl₃ in TFA nih.gov | Trt, Acm |
| p-Methoxybenzyl | Mob | Strong acid (e.g., HF or specific TFA conditions) nih.gov | Acm nih.gov |
Optimization of Chain Combination Procedures
The final step in many chemical synthesis routes is the combination of the A and B chains. Early attempts using random oxidative assembly of the reduced, unprotected chains resulted in disappointingly low yields, often between 1-5%. researchgate.net
More recent research has focused on "oxidative native chain assembly," which optimizes reaction conditions to favor thermodynamic formation of the correct insulin structure. scispace.com By carefully controlling parameters such as pH, temperature, stoichiometry, and the use of additives, yields for human insulin synthesis have been dramatically improved to as high as 49%. scispace.com Mechanistic studies reveal that this efficient folding is not random but proceeds through structured intermediates, often involving the initial formation of the Cys(A20)–Cys(B19) interchain disulfide bond. scispace.com
The primary structure of the A-chain plays a critical role in the efficiency of this process. Research has shown that the C-terminal α-helix of the A-chain (residues A12-A19) is crucial for the transition state of the reaction. nih.govnih.gov Seemingly conservative substitutions in this region can block chain combination. nih.gov Therefore, the substitution of tyrosine with tryptophan at position A19, creating Insulin, Trp(A19)-, is expected to influence the kinetics and efficiency of the chain combination step.
Recombinant DNA Biosynthesis and Protein Expression Systems
For large-scale production, recombinant DNA technology is the method of choice. bmmj.org This approach uses microorganisms, such as Escherichia coli or yeast (Pichia pastoris), as cellular factories to produce insulin precursors. bmmj.orgnih.gov
Design of Expression Vectors for Insulin Precursors
The core of recombinant production is the expression vector, typically a plasmid, which carries the genetic blueprint for the desired insulin precursor. google.com The design of these vectors is critical for achieving high-yield expression. A common and efficient strategy is to express insulin as a single-chain proinsulin molecule, which mimics the natural biosynthetic pathway. bmmj.orgoup.com
Key components of an expression vector for proinsulin include:
Promoter: A strong, inducible promoter (e.g., from the AOX1 gene in Pichia pastoris or a lambda Pᴿ promoter in E. coli) is used to control the timing and level of gene expression. nih.govgoogle.com
Gene Sequence: The DNA sequence encoding the human proinsulin analog is optimized for the codon usage of the host organism to maximize translation efficiency. nih.gov
Signal Peptide: A signal sequence (e.g., the α-factor signal peptide from Saccharomyces cerevisiae) can be added to the N-terminus of the proinsulin gene to direct the expressed protein for secretion out of the cell, which can simplify purification. nih.gov
Fusion Partners: In some systems, the proinsulin gene is fused to a larger, stable protein. This can protect the proinsulin from intracellular degradation and often leads to its accumulation in insoluble inclusion bodies, which can be isolated and purified. nih.gov
The expressed single-chain proinsulin is then isolated, purified, and subjected to an in vitro folding process to form the correct disulfide bonds. Finally, the C-peptide is enzymatically cleaved to yield the mature, two-chain insulin analog. bmmj.org
Strategies for Enhanced Folding Stability of Precursors with Modified C-Peptides
The connecting peptide (C-peptide) in proinsulin is not merely a passive linker; it plays an active and essential role in the folding process. wikipedia.orgnih.gov It functions as an intramolecular chaperone, guiding the formation of the correct disulfide bridges by bringing the A and B chains into the correct proximity. nih.gov
Research has highlighted specific structural features of the C-peptide that are critical for this function:
N-Terminal Acidic Residues: A highly conserved region of acidic amino acids at the N-terminus of the C-peptide has been shown to be crucial for preventing aggregation during the refolding of the proinsulin precursor. researchgate.net Deletion or mutation of these residues can lead to significant misfolding and aggregation. researchgate.net
This understanding has led to the development of synthetic strategies that utilize "prosthetic" C-peptides. These are artificial, chemically cleavable linkers that connect the A and B chains to mimic the advantages of single-chain folding. nih.gov This approach combines the precision of chemical synthesis with the folding efficiency of a single-chain precursor, providing a robust pathway to complex insulin analogs.
| Context | C-Peptide Role / Strategy | Primary Function | Reference |
|---|---|---|---|
| Natural Biosynthesis | Native C-Peptide | Acts as an intramolecular chaperone to ensure correct folding and disulfide bond formation. nih.govnih.gov | nih.govnih.gov |
| Recombinant Production | Native C-Peptide (in proinsulin) | Facilitates high-yield refolding of the single-chain precursor in vitro. oup.com | oup.com |
| Chemical Synthesis | Prosthetic C-Peptide | An artificial, cleavable linker that mimics the single-chain folding advantage. nih.gov | nih.gov |
| Folding Stability | N-Terminal Acidic Residues | Prevents aggregation of the proinsulin precursor during the folding process. researchgate.net | researchgate.net |
Semisynthetic Modifications and Approaches
The synthesis of Insulin, Trp(A19)-, an analog where the tyrosine residue at position A19 of the A-chain is replaced by a tryptophan residue, has been accomplished as a tool for biophysical studies. nih.gov This specific modification is of interest for studying the conformation of insulin in solution using time-resolved fluorescence spectroscopy, as tryptophan is a strongly fluorescent moiety. nih.gov The substitution of the highly conserved tyrosine at A19 provides a valuable probe for structural analysis. nih.gov
Semisynthetic approaches are pivotal in creating such analogs, often involving the enzymatic or chemical modification of bacterially expressed precursors or naturally occurring insulin. nih.govresearchgate.net A common strategy involves the separate preparation of the modified A-chain and the native B-chain, followed by their combination to form the final insulin analog. For instance, the synthesis of a different A19 analog, [Phe(F)A19]insulin, involved the assembly of the protected, modified A-chain from peptide segments, followed by purification and combination with the porcine B-chain. nih.gov While the precise step-by-step methodology for Insulin, Trp(A19)- is detailed in specific research literature, the general principle aligns with established semisynthetic protocols. These methods provide a scalable and efficient route to insulin analogs that would be challenging to produce through total chemical synthesis alone. nih.gov
The introduction of tryptophan at the A19 position has significant consequences for the biological activity of the insulin analog. Research findings indicate that while an aromatic side chain at this position is necessary for high biological activity, it is not the sole determinant. nih.gov The resulting Insulin, Trp(A19)- exhibits markedly reduced potency in biological assays compared to native insulin, yet it retains significant immunoreactivity. nih.gov
Detailed research findings on the biological properties of Insulin, Trp(A19)- are summarized below.
Table 1: Comparative Biological Potency of Insulin, Trp(A19)-
| Biological Activity Metric | Potency (% of Natural Insulin) |
|---|---|
| Binding to Insulin Receptor | 4.1 ± 1.9% |
| Stimulation of Lipogenesis | 5.0 ± 2.3% |
Data sourced from a study on the synthesis and characterization of [19-Tryptophan-A]insulin. nih.gov
This data underscores the critical role of the tyrosine residue at position A19 for full biological function, particularly in receptor binding and subsequent signaling pathways that stimulate lipogenesis. nih.gov In contrast, the high potency in radioimmunoassays suggests that from an immunological perspective, the substitution of tyrosine with tryptophan at this position is a relatively neutral change. nih.gov
Advanced Structural Characterization of Insulin, Trp A19
High-Resolution Structural Determination
Determining the precise three-dimensional structure of Insulin (B600854), Trp(A19)- is crucial for understanding how this substitution affects its self-assembly and potential receptor interactions. High-resolution methods like X-ray crystallography and NMR spectroscopy offer detailed insights into both its solid-state and solution conformations.
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein by analyzing the diffraction pattern of X-rays scattered by a single crystal. Insulin is well-known for its ability to self-assemble into dimers and, in the presence of zinc ions, into hexamers. nih.govnih.gov These hexamers can adopt several conformations, most notably the T6 and T3Rf3 states, which differ in the secondary structure of the B-chain N-terminus. nih.gov
The T6 hexamer is composed of three identical dimers arranged with threefold symmetry, where each insulin monomer is in the "T" (Tense) state. nih.gov In contrast, the T3Rf3 hexamer is a conformational hybrid, containing one trimer in the T state and another in the "Rf" (Relaxed-frayed) state. nih.govnih.gov The transition between these states is an example of protein allostery and is influenced by ligands such as phenols and chloride ions. nih.govnih.gov
Below is a representative table of crystallographic data for a wild-type human insulin hexamer, which would serve as a benchmark for any future structural determination of the [Trp(A19)]- variant.
| Parameter | T6 Hexamer (Representative) | T3Rf3 Hexamer (Representative) |
| PDB ID | 4INS | 1TRZ |
| Resolution (Å) | 1.5 | 1.9 |
| Space Group | R3 | R3 |
| Unit Cell a, b (Å) | 80.7 | 82.5 |
| Unit Cell c (Å) | 37.6 | 34.0 |
| Molecules/Asymmetric Unit | 2 (TR dimer) | 2 (TRf dimer) |
NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of proteins in a solution state that mimics physiological conditions. This is particularly important for insulin, as its biologically active form is the monomer, which exists in equilibrium with dimers and hexamers in solution. nih.gov
Two-dimensional (2D) proton (1H) NMR techniques, such as COSY and NOESY, are used to assign proton resonances to specific amino acids in the protein sequence and to detect protons that are close in space (typically <5 Å). nih.gov These through-space contacts are essential for calculating the solution structure of the insulin monomer. nih.gov
In native insulin, the aromatic ring of Tyr(A19) generates a specific "ring current" that influences the chemical shifts of nearby protons, such as those on Ile(A2). nih.gov The substitution of tyrosine with tryptophan at position A19 would be expected to produce significant changes in the 2D NMR spectra. The larger indole (B1671886) ring of tryptophan would alter the local magnetic environment, causing distinct chemical shift perturbations for neighboring residues. These changes would serve as sensitive probes of the structural reorganization in the A-chain's C-terminal region.
Heteronuclear NMR, such as 1H-15N and 1H-13C HSQC experiments, offers a more powerful approach by resolving the crowded proton spectrum into separate dimensions based on the chemical shifts of the directly bonded nitrogen or carbon atoms. nih.govgu.se This method allows for the unambiguous assignment of backbone and side-chain resonances, providing residue-specific information about the protein's conformation and dynamics. For [Trp(A19)]Insulin, heteronuclear NMR would precisely map the structural impact of the mutation throughout the entire molecule, not just in the immediate vicinity of the A19 position.
Amide-proton exchange kinetics measures the rate at which backbone amide protons (N-H) exchange with deuterium from the solvent (D2O). nih.govnih.gov Protons that are protected from exchange are typically involved in stable hydrogen bonds within secondary structures like α-helices and β-sheets. nih.govnih.gov The rate of exchange provides information on the stability of these structures and the conformational fluctuations of the protein. nih.gov
In studies of insulin analogues, amide-proton exchange has revealed that the most protected, long-lived hydrogen bonds are concentrated in the α-helical regions flanking the A20-B19 disulfide bridge, suggesting this area forms a stable folding nucleus. nih.govnih.gov The Tyr(A19) residue is immediately adjacent to this core region. Introducing the bulky tryptophan side chain could disrupt local hydrogen bonding, either by direct steric hindrance or by inducing a conformational shift in the A-chain backbone. This would likely alter the exchange rates of amide protons at position A19 and surrounding residues, providing quantitative insights into the local destabilization or altered dynamics caused by the mutation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
Conformational Dynamics and Flexibility
Beyond a static three-dimensional structure, the function of a protein is intimately linked to its conformational dynamics and flexibility. Molecular dynamics simulations provide a computational lens to explore these motions on timescales ranging from femtoseconds to microseconds.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can provide an atomistic view of protein flexibility, conformational changes, and interactions with the solvent. nih.govnih.gov This technique is particularly valuable for understanding how a specific mutation, such as Trp(A19), affects the dynamic behavior of insulin.
For [Trp(A19)]Insulin, MD simulations could be initiated using a homology model based on the wild-type insulin crystal structure. The simulations would reveal how the larger indole side chain of tryptophan is accommodated within the protein's hydrophobic core. Key analyses would include:
Root Mean Square Fluctuation (RMSF): To identify regions of the protein that become more or less flexible as a result of the mutation. This would be particularly insightful for the A-chain C-terminus and the dimer interface.
Solvent Accessible Surface Area (SASA): To determine if the mutation leads to increased exposure of hydrophobic residues, which could have implications for aggregation propensity.
Hydrogen Bond Analysis: To monitor the stability of the native hydrogen bond network and identify any new or lost interactions, corroborating findings from amide-proton exchange experiments. rsc.org
Simulations could predict whether the Trp(A19) side chain remains buried or becomes more solvent-exposed, and how its interactions with surrounding residues differ from those of the native tyrosine. Such computational studies are essential for generating hypotheses about the dynamic consequences of the mutation that can guide further experimental investigation.
| MD Simulation Parameter | Typical Value/Software | Purpose |
| Software Package | GROMACS, AMBER, CHARMM | To run the simulation algorithm. |
| Force Field | CHARMM36, AMBER ff14SB | Defines the potential energy function of the system. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| Simulation Time | 100 ns - 1 µs | Duration of the simulation to capture relevant motions. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Molecular Dynamics (MD) Simulations
Exploration of Conformational Space and Free Energy Landscapes
The substitution of the highly conserved tyrosine residue at position A19 with tryptophan in the insulin A-chain introduces a significant alteration to the local chemical environment, which is expected to influence the conformational space and free energy landscape of the molecule. While specific studies on the free energy landscape of Insulin, Trp(A19)- are not extensively available, insights can be drawn from computational studies of wild-type insulin and other protein systems.
Molecular dynamics (MD) simulations have been instrumental in exploring the conformational dynamics and free energy landscapes of insulin. nih.govsemanticscholar.org These studies reveal a complex energy surface with multiple local minima corresponding to different conformational states. The transition between these states is crucial for insulin's biological function, including its dissociation from the hexameric form to the active monomeric state. nih.gov
For Insulin, Trp(A19)-, the introduction of the bulkier and more hydrophobic tryptophan residue in place of tyrosine is likely to alter the energy barriers between different conformational substates. The indole side chain of tryptophan can engage in different non-covalent interactions, including hydrophobic and pi-stacking interactions, which could stabilize or destabilize certain conformations. Computational approaches such as targeted molecular dynamics (TMD) and targeted energy minimization (TEM) have been used to simulate large conformational transitions in the insulin hexamer, such as the T to R transition. nih.gov Similar methodologies could be applied to Insulin, Trp(A19)- to map its specific free energy landscape and identify low-energy conformational states.
The free energy landscape of a protein dictates the equilibrium between its different folded and unfolded states. Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be employed to calculate the free energy profiles along a conformational transition pathway, identifying stable intermediate states. researchgate.netnih.gov Such an analysis for Insulin, Trp(A19)- would be invaluable in understanding how this specific mutation impacts its folding and stability.
Analysis of Backbone and Side Chain Flexibility
The substitution of Tyr(A19) with Trp is predicted to have a notable impact on the flexibility of both the backbone and side chains in its vicinity. A key structural feature in wild-type insulin is the hydrogen bond between the carbonyl oxygen of A19 and the amide proton of Phe(B25). nih.gov This interaction plays a role in tethering the C-terminal segment of the B-chain to the A-chain. The replacement of tyrosine with tryptophan, which has a different side-chain geometry and electronic properties, would likely disrupt or alter this hydrogen bond.
The loss or modification of the A19-B25 hydrogen bond is expected to increase the flexibility of the C-terminal region of the B-chain. nih.gov This increased flexibility could have significant implications for the molecule's self-association properties and its interaction with the insulin receptor. Studies on depsi-insulin, where the peptide bond between B24 and B25 was replaced by an ester bond to eliminate this hydrogen bond, showed an increase in rotational freedom in the backbone. nih.gov However, contrary to expectations, this did not lead to the detachment of the C-terminal B-chain but resulted in an inactive conformation due to the burial of the Phe(B25) side chain into the molecule's core. nih.gov
Molecular dynamics simulations are a powerful tool for analyzing backbone and side chain flexibility. semanticscholar.orgresearchgate.net By calculating root-mean-square fluctuations (RMSF) of atomic positions, regions of high and low flexibility can be identified. Such simulations on Insulin, Trp(A19)- would provide a detailed picture of how the substitution affects the dynamics of the A and B chains.
The dynamics of the tryptophan side chain itself are also of interest. The indole ring of tryptophan is a large aromatic system that can exhibit its own rotational dynamics. researchgate.net The conformational flexibility of the Trp(A19) side chain will be influenced by its local environment and could play a role in mediating protein-protein interactions. Studies on other proteins have shown that the side chain conformation of a central tryptophan residue can create a significant barrier for transitions to a near-native folded structure. nih.gov
Simulation of Oligomeric Transitions (Monomer, Dimer, Hexamer)
The dimerization of insulin is primarily driven by the formation of an antiparallel β-sheet between the C-terminal segments of the B-chains of two monomers. nih.gov The substitution at A19 could indirectly influence this process. As discussed, the altered flexibility of the B-chain C-terminus due to the Trp(A19) substitution could affect the kinetics and thermodynamics of dimer formation.
The formation of the insulin hexamer involves the association of three dimers around two zinc ions. nih.govbiorxiv.org Molecular dynamics simulations have been used to study the T <--> R conformational transition within the hexamer, which is a complex process involving significant structural rearrangements. nih.gov The Trp(A19) substitution is located at the surface of the monomer and is not directly involved in the dimer or hexamer interfaces. However, allosteric effects cannot be ruled out. Changes in the conformational dynamics of the monomer could propagate to the interfaces and modulate the stability of the oligomeric forms.
Simulations of the self-assembly process can be performed at different levels of detail, from coarse-grained models to all-atom explicit solvent simulations. These simulations can provide information on the preferred association pathways and the relative stabilities of the different oligomeric states. researchgate.netbiorxiv.org For Insulin, Trp(A19)-, such simulations would be crucial to predict how the mutation affects its propensity to form dimers and hexamers.
Spectroscopic Probes of Conformational States (e.g., Circular Dichroism, Fluorescence)
Spectroscopic techniques are powerful tools for probing the conformational states of proteins in solution. Circular dichroism (CD) and fluorescence spectroscopy are particularly well-suited for studying insulin and its analogs.
Circular Dichroism (CD): Far-UV CD spectroscopy is widely used to assess the secondary structure of proteins. bbk.ac.ukresearchgate.netmdpi.com The CD spectrum of insulin is characterized by two negative bands around 208 nm and 222 nm, which are indicative of its high α-helical content. nih.govresearchgate.net Any significant changes in the secondary structure of Insulin, Trp(A19)- compared to wild-type insulin would be readily detectable by CD spectroscopy. For instance, a loss of α-helical content or an increase in β-sheet or random coil structures would result in a noticeable change in the CD spectrum.
Fluorescence Spectroscopy: The introduction of a tryptophan residue at position A19 provides a powerful intrinsic fluorescent probe for studying the conformational dynamics of Insulin, Trp(A19)-. Tryptophan has a much higher fluorescence quantum yield than tyrosine, and its emission spectrum is highly sensitive to the polarity of its local environment. nih.gov This makes it an ideal reporter for monitoring changes in protein conformation.
Fluorescence quenching studies can provide information about the accessibility of the Trp(A19) residue to solvent or to quenching agents. nih.govmdpi.comnih.gov Changes in the accessibility of this residue upon ligand binding or self-association can be monitored by changes in its fluorescence intensity. Time-resolved fluorescence spectroscopy can be used to study the dynamics of the protein on the nanosecond timescale, providing insights into the flexibility of the region around the Trp(A19) residue.
The synthesis of insulin analogs with tryptophan substitutions at various positions, including A19, has been reported specifically for the purpose of using time-resolved fluorescence spectroscopy to study the solution structure and conformational dynamics of insulin. nih.gov
Self-Assembly and Oligomerization States
Monomer-Dimer-Hexamer Equilibrium Analysis
The self-association of insulin into dimers and hexamers is a well-characterized equilibrium process. biorxiv.orgbiorxiv.orgresearchgate.net The equilibrium between these different oligomeric states is influenced by factors such as protein concentration, pH, ionic strength, and the presence of ligands like zinc ions and phenolic compounds. nih.gov While specific equilibrium constants for Insulin, Trp(A19)- have not been reported, the impact of the Trp(A19) substitution on the self-assembly process can be inferred from its structural effects.
The dimerization constant (KD) for human insulin is in the micromolar range. The substitution at A19, by altering the flexibility of the B-chain C-terminus, could potentially affect the stability of the dimer interface and thus shift the monomer-dimer equilibrium.
The formation of the hexamer from three dimers is a cooperative process that is strongly favored in the presence of zinc ions. biorxiv.org The stability of the hexamer is also influenced by the T-to-R conformational transition, which can be modulated by phenolic ligands. nih.govyork.ac.uk The Trp(A19) substitution is not located at the dimer-dimer interface of the hexamer, but it could allosterically influence the stability of the hexameric assembly.
Analytical ultracentrifugation is a powerful technique for characterizing the self-association of proteins and determining the equilibrium constants for the different association steps. nih.gov Such studies on Insulin, Trp(A19)- would provide quantitative data on how the mutation affects its oligomerization behavior.
Role of Zinc Ions and Ligands in Assembly
Zinc ions play a crucial role in the formation and stabilization of the insulin hexamer. nih.govresearchgate.net In the hexamer, two zinc ions are coordinated by the His(B10) residues of the three constituent dimers. nih.gov The binding of zinc is essential for the long-term storage of insulin in the pancreatic β-cells and in pharmaceutical formulations. The dissociation constant for the monomeric 1:1 Zn-insulin complex has been determined to be 0.40 μM. nih.gov
Phenolic ligands, such as phenol (B47542) and m-cresol, are often included in insulin formulations as preservatives and to stabilize the hexameric state. nih.govyork.ac.ukresearchgate.net These ligands bind to specific pockets at the dimer-dimer interface of the hexamer, promoting the R-state conformation which has a higher stability. nih.govcenterforbiomolecularmodeling.org The binding of phenolic ligands is a cooperative process that is coupled to the binding of zinc. The Trp(A19) substitution is not in the immediate vicinity of the phenol-binding sites. However, as with zinc binding, any allosteric effects of the mutation on the hexamer structure could potentially modulate the affinity for these ligands.
Impact of Trp(A19) Substitution on Self-Assembly and Dimer Interface
The self-assembly of insulin into dimers and subsequently into zinc-coordinated hexamers is a critical feature influencing its stability and pharmacokinetic profile. The dimer interface is a well-defined, nonpolar region that includes a short antiparallel β-sheet formed by residues B24–B28 from each monomer. Aromatic residues play a significant role in stabilizing this interface.
While specific crystallographic or NMR structural data for the Trp(A19)- insulin analog are not extensively detailed in the available literature, the impact of this substitution can be inferred from the known structure of insulin and the properties of tryptophan. The native Tyr(A19) residue is part of a C-terminal segment of the A-chain (A19–A21) and is located in proximity to the dimer interface in the hexameric state.
The substitution of tyrosine with tryptophan at the A19 position introduces a bulkier, more hydrophobic indole side chain. This alteration could potentially influence the packing of the A-chain against the B-chain within the monomer and consequently affect the monomer-monomer interactions that lead to dimerization and hexamerization. Research on other aromatic substitutions, such as at the B26 position, has demonstrated that replacing tyrosine with tryptophan can enhance aromatic-aromatic interactions and increase hexamer stability. nih.gov However, the A19 position is not directly within the primary dimer interface. Therefore, the effect of the Trp(A19) substitution on self-assembly is likely to be more subtle, possibly through allosteric effects on the conformation of the B-chain C-terminal β-strand.
Studies on a doubly substituted analog, [A14 Trp, A19 Trp] insulin, have been conducted, although this does not isolate the effect of the singular A19 substitution. The biological activity of the [Trp(A19)]-insulin analog has been reported, showing a significant reduction in potency. This suggests that while an aromatic side chain at A19 is necessary for high biological activity, it is not the sole determining factor. nih.gov The reduced activity could be a consequence of altered receptor binding, which may be indirectly influenced by changes in self-assembly dynamics.
Disulfide Bond Topology and Folding Pathways
The correct formation of three specific disulfide bonds is essential for the native three-dimensional structure and biological function of insulin. These bonds are A6-A11, A7-B7, and A20-B19.
Analysis of Native Disulfide Pairing (A6-A11, A7-B7, A20-B19)
The native disulfide pairing in insulin connects the A and B chains at two points (A7-B7 and A20-B19) and creates a crucial internal loop in the A-chain (A6-A11). mdpi.com The formation of these bonds is a highly orchestrated process during the folding of proinsulin in the endoplasmic reticulum. mdpi.com The A20-B19 disulfide bond is considered particularly critical and is often the first to form, nucleating the folding process. nih.gov The subsequent formation of the A7-B7 and A6-A11 bonds proceeds through alternative pathways. nih.govnih.gov The deletion of any of these bonds has been shown to have a significant impact on the structure and function of the insulin molecule. nih.gov For instance, removal of the A20-B19 disulfide bond leads to a substantial loss of ordered secondary structure. nih.gov
Perturbations Caused by A19 Substitution and Folding Efficiency
The substitution of Tyr(A19) with tryptophan can be expected to influence the folding pathway and the efficiency of correct disulfide bond formation. The A19 residue is located adjacent to Cys(A20), which is involved in the critical initial A20-B19 disulfide bond. Studies have indicated that substitutions at the conserved Leu(A16) and Tyr(A19) sites can impair the efficiency of insulin chain combination. nih.gov
Biophysical Characterization Techniques Applied to Insulin, Trp A19
Light Scattering Methodologies
Light scattering techniques are powerful tools for analyzing the size, molecular weight, and aggregation state of proteins in solution. They are non-destructive and can provide information under near-native conditions.
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. Coupling SEC with Multi-Angle Light Scattering (MALS) allows for the determination of the absolute molecular weight of eluting species, independent of their elution volume wyatt.com. This combination is widely used to assess the oligomeric state of proteins (e.g., monomer, dimer, hexamer) and to identify and quantify aggregates wyatt.comnih.govwyatt.comresearchgate.netlcms.cz. SEC-MALS is effective in characterizing key biophysical properties and assessing aggregates wyatt.comnih.gov. It can establish whether a purified protein is monomeric or oligomeric and determine the degree of oligomerization wyatt.com. While SEC-MALS is a standard technique for analyzing protein aggregation and oligomerization, specific detailed findings from SEC-MALS applied directly to insulin (B600854), Trp(A19)- were not available in the consulted literature liverpool.ac.ukacs.org.
Dynamic Light Scattering (DLS) measures the intensity fluctuations of scattered light caused by the Brownian motion of particles in solution. This allows for the determination of the hydrodynamic radius of particles, providing information on the size distribution of proteins and their aggregates nih.govrsc.orgnih.gov. DLS is a valuable tool for monitoring protein stability and detecting the presence of aggregates nih.govnih.gov. It can be used to confirm the size of fibrils acs.org. DLS can also be performed in high-throughput formats to screen many conditions nih.gov. Although DLS is frequently applied to study insulin aggregation and the size of resulting fibrils, specific data from DLS experiments on insulin, Trp(A19)- were not found in the provided sources liverpool.ac.ukacs.org.
Composition-Gradient Multi-Angle Light Scattering (CG-MALS) is a technique used to characterize biomolecular interactions, including self-association and hetero-association, in solution wyatt.com. It works by measuring the weight-average molar mass of a solution as the composition of components is varied wyatt.com. CG-MALS is label-free and immobilization-free and can determine binding affinity and stoichiometry wyatt.com. This method is applicable to studying protein-protein interactions and can characterize self-association under various buffer conditions wyatt.com. Information specifically detailing the application of CG-MALS to study the binding interactions of insulin, Trp(A19)- was not present in the consulted literature acs.org.
Calorimetric Techniques
Calorimetric techniques measure the heat changes associated with molecular transitions, providing insights into protein stability and folding.
Differential Scanning Calorimetry (DSC) is a technique that measures the heat capacity of a sample as a function of temperature. This allows for the determination of the thermal denaturation temperature (Tm), which is an indicator of protein thermal stability nih.govmalvernpanalytical.com. DSC is widely used in the development of protein therapeutics to characterize thermal stability and assess the impact of formulation conditions or modifications on stability nih.govmalvernpanalytical.com. It can characterize thermal stability and has an important role in the discovery and development of protein and peptide therapeutics malvernpanalytical.com. While DSC is a standard method for evaluating the thermal stability of insulin and its analogs, specific results from DSC studies on insulin, Trp(A19)- were not identified in the provided sources liverpool.ac.ukjustia.com.
Advanced Spectroscopic Methods
Intrinsic Tryptophan Fluorescence for Tertiary Structure and Environment Polarity
Intrinsic tryptophan fluorescence is a highly sensitive technique used to investigate the tertiary structure of proteins and the polarity of the environment surrounding tryptophan residues. Tryptophan fluorescence emission is particularly sensitive to the polarity of its local environment; a red shift in the emission maximum and a decrease in fluorescence intensity are typically observed when a tryptophan residue is exposed to a more polar (aqueous) environment, while a blue shift and increased intensity suggest a more buried, non-polar environment wikipedia.orgnih.govnih.gov.
In Insulin, Trp(A19)-, the fluorescence of the introduced tryptophan at position A19 serves as a direct probe for the structural environment of this specific site. By monitoring changes in the fluorescence emission spectrum (e.g., shifts in emission maximum, changes in intensity) under different conditions (e.g., changes in pH, temperature, ligand binding, or in the presence of denaturants), researchers can infer conformational changes occurring near A19 and assess the accessibility of this residue to the solvent or other molecules wikipedia.orgnih.govnih.gov. Quenching studies using collisional quenchers can further provide information about the accessibility of the tryptophan residue to the solvent nih.gov.
Circular Dichroism (CD) for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure content of proteins, such as alpha-helices, beta-sheets, turns, and random coils nih.gov. CD measures the differential absorption of left and right circularly polarized light by chiral molecules, like proteins. The peptide backbone in proteins gives rise to characteristic CD signals in the far-UV region (typically 190-250 nm) that are indicative of the types of secondary structures present.
Fluorescence Polarization Anisotropy (FPA) for Binding Studies
Fluorescence Polarization Anisotropy (FPA), also known as Fluorescence Anisotropy, is a technique sensitive to the rotational mobility of a fluorescent molecule. When a fluorescent molecule is excited with polarized light, the emitted light is also polarized. The degree of polarization is inversely related to the speed of rotation of the molecule. Smaller molecules rotate faster and exhibit lower anisotropy, while larger molecules or complexes rotate slower and exhibit higher anisotropy.
In the context of Insulin, Trp(A19)-, FPA can be a powerful tool for studying its interactions with binding partners, such as the insulin receptor or other proteins. By labeling the insulin analog with a fluorescent probe (in this case, the intrinsic tryptophan at A19 serves as the probe), changes in its rotational mobility upon binding to a larger molecule can be monitored. When Insulin, Trp(A19)- binds to a larger partner, the rotational speed of the fluorescent insulin molecule decreases, leading to an increase in fluorescence anisotropy. This change in anisotropy can be used to determine binding affinity, stoichiometry, and kinetics of the interaction.
Analytical Ultracentrifugation (AUC) for Solution Hydrodynamics
Analytical Ultracentrifugation (AUC) is a versatile and fundamental technique for characterizing macromolecules in solution under native conditions. AUC provides information about the hydrodynamic properties of molecules, including their sedimentation coefficient, diffusion coefficient, molar mass, size distribution, shape, and association state. Two primary modes of AUC are sedimentation velocity (SV) and sedimentation equilibrium (SE).
Sedimentation velocity AUC measures the rate at which molecules move through a solvent under the influence of a centrifugal field. The sedimentation coefficient is influenced by the mass, shape, and density of the molecule, as well as the properties of the solvent. This technique can be used to determine the homogeneity of a sample, identify different oligomeric states (e.g., monomers, dimers, hexamers in the case of insulin), and detect aggregation.
Sedimentation equilibrium AUC measures the distribution of molecules in a centrifugal field at equilibrium, where the sedimentation force is balanced by diffusion. This technique is used to determine the buoyant molar mass of the molecules, which can provide insights into their oligomeric state and interactions.
Molecular Mechanisms of Receptor Interaction and Signal Transduction in Vitro/cellular Models
Insulin (B600854) Receptor (IR) Binding Mechanisms
The binding of insulin to the insulin receptor (IR) is a highly specific and complex process that initiates a cascade of intracellular events. This interaction is governed by the precise molecular recognition between the surfaces of both the insulin molecule and the receptor.
Molecular Recognition and Binding Surfaces of Insulin and IR
The interaction between insulin and the insulin receptor (IR) is a classic example of molecular recognition, driven by the complementary shapes and chemical properties of their binding surfaces. The insulin molecule presents a well-defined "classical binding surface" that is largely invariant across species. This surface involves key amino acid residues from both the A-chain and the B-chain.
Key residues on insulin's classical binding surface include:
A-chain: Gly(A1), Gln(A5), Tyr(A19), and Asn(A21)
B-chain: Val(B12), Tyr(B16), Phe(B24), Phe(B25), and Tyr(B26)
The insulin receptor, a large transmembrane protein, possesses two primary insulin-binding sites, termed Site 1 and Site 2. The binding of insulin to these sites is a multifaceted event. The hormone is thought to asymmetrically cross-link the two α-subunits of the receptor, a mechanism that contributes to high-affinity binding. nih.gov
The structure of the insulin receptor itself is modular, with different domains playing specific roles in ligand binding. The L1 and L2 domains, along with a cysteine-rich region, form the core of the insulin-binding pocket. The C-terminal segment of the α-subunit (αCT) is also critically involved, undergoing a conformational change upon insulin binding to engage the hormone. nih.gov Specifically, residues such as Gly(A1), Ile(A2), Val(A3), and Tyr(A19) on the insulin A-chain make contact with key residues on the αCT segment of the receptor. nih.gov
Conformational Changes Induced by Insulin Binding to IR
The binding of insulin to its receptor is not a simple lock-and-key mechanism; it is a dynamic process that induces significant conformational changes in both the ligand and the receptor. These structural rearrangements are essential for the transmission of the insulin signal across the cell membrane.
Upon binding, the insulin receptor undergoes a notable transformation. This change can be monitored using techniques such as fluorescence spectroscopy, which reveals an increase in the receptor's fluorescence intensity, emission energy, and anisotropy upon insulin binding. nih.gov This indicates a change in the local environment of the receptor's tryptophan residues, consistent with a conformational shift.
A key event in this process is the displacement of the C-terminal β-strand of the insulin B-chain away from the hormone's core. This movement is facilitated by the interaction with the αCT segment of the insulin receptor. nih.gov This "unmasking" of a portion of the insulin molecule is a long-proposed conformational switch that is crucial for receptor engagement.
Furthermore, the binding of insulin to the receptor's C-terminus induces a reversible, phosphorylation-independent conformational change in this domain. nih.gov This suggests that the initial binding event itself, prior to the enzymatic activity of the receptor, is sufficient to alter the receptor's structure.
Influence of Trp(A19) on Receptor Binding Affinity and Specificity
The substitution of the native tyrosine (Tyr) at position A19 with tryptophan (Trp) in the insulin molecule, creating insulin, Trp(A19)-, has a profound impact on its ability to bind to the insulin receptor. Research has shown that this analog exhibits significantly reduced binding potency compared to natural insulin.
Specifically, [19-Tryptophan-A]insulin displays only 4.1 ± 1.9% of the potency of natural insulin in binding to the insulin receptor from rat liver plasma membranes. nih.gov This dramatic decrease in affinity underscores the critical role of the A19 position in receptor interaction.
While both tyrosine and tryptophan are aromatic amino acids, the subtle differences in their side-chain structure and properties appear to be crucial. Studies on other substitutions at the A19 position provide further insight. For instance, replacing Tyr(A19) with phenylalanine (Phe), which lacks the hydroxyl group of tyrosine, results in an analog with only 13.3% of the receptor binding activity of native insulin. nih.gov This suggests that the hydroxyl group of Tyr(A19) is essential for high-affinity binding. nih.gov
Furthermore, the replacement of Tyr(A19) with a non-aromatic residue like leucine leads to an almost complete loss of receptor binding affinity, with the resulting analog displaying less than 0.1% of the activity of the natural hormone. nih.gov This highlights the necessity of an aromatic side chain at position A19 for effective receptor interaction. nih.govnih.gov
Taken together, these findings indicate that while an aromatic residue at A19 is necessary, it is not sufficient for high biological activity. nih.gov The specific chemical nature of the side chain, particularly the presence of the hydroxyl group in the native tyrosine, plays a pivotal role in establishing the high-affinity interaction between insulin and its receptor.
| Insulin Analog | Substitution at A19 | Receptor Binding Affinity (% of Natural Insulin) | Source |
| Insulin, Trp(A19)- | Tyrosine → Tryptophan | 4.1 ± 1.9% | nih.gov |
| [A19Phe]insulin | Tyrosine → Phenylalanine | 13.3% | nih.gov |
| [A19Leu]insulin | Tyrosine → Leucine | < 0.1% | nih.gov |
Allosteric Modulation of Receptor Activation
Allosteric modulation refers to the regulation of a receptor's activity by a ligand binding to a site distinct from the primary (orthosteric) binding site. In the context of the insulin receptor, allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the effects of insulin.
While specific studies on the allosteric modulation of the insulin receptor by insulin, Trp(A19)- are not available, the general principles of allosteric regulation of the IR are well-established. Allosteric antibodies, for example, have been developed that can bind to the insulin receptor and either directly activate it or modulate its response to insulin. nih.govnih.gov These antibodies can shift the dose-response curve of insulin to the left (PAMs) or to the right (NAMs), effectively sensitizing or desensitizing the receptor to its natural ligand. nih.gov
Initial Events of IR Activation
The binding of an insulin molecule to the extracellular domain of the insulin receptor triggers a series of rapid intracellular events, the first and most critical of which is the autophosphorylation of the receptor's tyrosine kinase domain.
Autophosphorylation of IR Tyrosine Kinase Domain
The insulin receptor is a receptor tyrosine kinase (RTK). Upon insulin binding, the two intracellular β-subunits of the dimeric receptor are brought into close proximity, allowing them to phosphorylate each other on specific tyrosine residues. youtube.com This process, known as autophosphorylation or trans-phosphorylation, is the initial step in the insulin signaling cascade. mdpi.comyoutube.com
The autophosphorylation occurs on several tyrosine residues within the kinase domain of the β-subunit. A key region for this process is the activation loop, which in its unphosphorylated state, blocks the active site of the kinase. youtube.com Phosphorylation of three key tyrosine residues within this loop—Tyr-1158, Tyr-1162, and Tyr-1163—causes the loop to move out of the active site, thereby activating the kinase. youtube.comnih.gov This activation allows the receptor to then phosphorylate other intracellular substrate proteins, such as the insulin receptor substrate (IRS) proteins, initiating the downstream signaling pathways that mediate insulin's metabolic effects. youtube.com
The time course of receptor autophosphorylation has been shown to be similar to the time course of the conformational changes induced by insulin binding, suggesting a tight coupling between these two events. nih.gov While there is no direct evidence available on how insulin, Trp(A19)- specifically affects the autophosphorylation of the insulin receptor, its significantly lower binding affinity would be expected to lead to a correspondingly reduced level of receptor autophosphorylation and subsequent downstream signaling.
Recruitment and Phosphorylation of Insulin Receptor Substrate (IRS) Proteins (IRS1-4)
Upon binding of an insulin agonist to the α-subunits of the insulin receptor (IR), a conformational change is induced that activates the tyrosine kinase domain located on the intracellular β-subunits. This activation leads to autophosphorylation of the receptor on specific tyrosine residues nih.govyoutube.com. These newly phosphorylated sites serve as docking points for various intracellular signaling molecules, most critically the Insulin Receptor Substrate (IRS) proteins nih.govyoutube.commdpi.com.
The IRS family, primarily IRS1 and IRS2 in most metabolic tissues, are key adaptor proteins that propagate the insulin signal nih.govnih.gov. They bind to the activated IR through their phosphotyrosine-binding (PTB) domains, positioning them to be phosphorylated by the receptor's kinase activity on multiple tyrosine residues nih.govmdpi.com. This phosphorylation of IRS proteins is the pivotal step that creates binding sites for downstream effector molecules containing Src homology 2 (SH2) domains, thereby branching the signal into various intracellular pathways nih.govmdpi.com.
For Insulin, Trp(A19)-, the initial step of IR autophosphorylation is severely impaired due to its low receptor binding affinity nih.gov. As a direct consequence, the recruitment and subsequent tyrosine phosphorylation of IRS1, IRS2, IRS3, and IRS4 are expected to be drastically reduced. The diminished capacity to activate the IR kinase results in a significantly lower population of phosphorylated IRS proteins, thereby providing a much weaker foundation for the assembly of downstream signaling complexes and attenuating the entire signaling cascade.
Downstream Signaling Pathways (In Vitro/Cellular Contexts)
Following the phosphorylation of IRS proteins, two major signaling cascades are typically activated: the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway, which is primarily responsible for the metabolic actions of insulin, and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, which is mainly involved in regulating gene expression and cell growth cellsignal.com. Given the profoundly reduced potency of Insulin, Trp(A19)-, the activation of both pathways is substantially diminished.
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway
The PI3K/AKT pathway is central to most of insulin's metabolic effects, including glucose transport and glycogen synthesis. The weak signal generated by Insulin, Trp(A19)- results in feeble activation of this critical pathway, consistent with its low observed biological activity in metabolic assays like lipogenesis nih.gov.
Once IRS proteins are phosphorylated, specific phosphotyrosine motifs act as docking sites for the regulatory subunit (p85) of Class IA PI3K youtube.comyoutube.com. This interaction recruits PI3K to the plasma membrane and activates its catalytic subunit (p110). The activated PI3K then phosphorylates the lipid phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3' position of the inositol ring, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) youtube.comyoutube.com. The production of PIP3 is a critical amplification step in the insulin signaling cascade. However, due to the inefficient phosphorylation of IRS proteins by the [Trp(A19)]-insulin-receptor complex, the recruitment and activation of PI3K are minimal, leading to a correspondingly low level of PIP3 production.
The accumulation of PIP3 at the plasma membrane recruits PIP3-dependent kinases, most notably 3-phosphoinositide-dependent protein kinase 1 (PDK1) and the serine/threonine kinase AKT, also known as Protein Kinase B (PKB) youtube.com. This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and other kinases like mTORC2 youtube.comyoutube.com.
Activated AKT is a crucial node that phosphorylates a wide array of intracellular proteins to mediate insulin's metabolic effects cellsignal.com:
Glycogen Synthase Kinase 3β (GSK-3β): AKT phosphorylates and inactivates GSK-3β. Since GSK-3β normally phosphorylates and inhibits glycogen synthase, its inactivation by AKT leads to the dephosphorylation and activation of glycogen synthase, promoting glucose storage as glycogen youtube.comyoutube.com.
AS160 (AKT Substrate of 160 kDa): Phosphorylation of AS160 by AKT is a key step in promoting the translocation of GLUT4 glucose transporter vesicles to the cell membrane in muscle and adipose tissue youtube.comyoutube.com. This increases glucose uptake from the bloodstream.
Forkhead Box Protein O1 (FOXO1): AKT phosphorylates the transcription factor FOXO1, leading to its exclusion from the nucleus and inhibiting its transcriptional activity. This suppresses the expression of genes involved in gluconeogenesis in the liver cellsignal.comnih.gov.
With Insulin, Trp(A19)-, the low levels of PIP3 result in poor recruitment and activation of AKT. Consequently, the phosphorylation of downstream targets like GSK-3β, AS160, and FOXO1 is significantly reduced, providing a molecular explanation for the analog's low potency in stimulating glucose uptake and metabolism nih.gov.
Ras/MAPK Pathway
The Ras/MAPK pathway, also known as the extracellular signal-regulated kinase (ERK) pathway, is primarily associated with the mitogenic and growth-promoting effects of insulin.
This pathway can be initiated in parallel to the PI3K pathway. The activated insulin receptor can directly phosphorylate other adaptor proteins like Shc. Alternatively, phosphorylated IRS proteins can also serve as a scaffold youtube.com. Phosphorylated Shc or IRS proteins recruit the Growth factor receptor-bound protein 2 (Grb2) youtube.com. Grb2 is constitutively bound to the Son of Sevenless (SOS) protein, a guanine nucleotide exchange factor youtube.com. The recruitment of the Grb2-SOS complex to the plasma membrane brings SOS into proximity with the small G-protein Ras. SOS then catalyzes the exchange of GDP for GTP on Ras, converting it to its active state. Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (MAPK), which then translocates to the nucleus to regulate gene transcription related to cell growth, proliferation, and differentiation youtube.com. The severely impaired receptor binding and autophosphorylation caused by the Trp(A19) substitution means that the initial phosphorylation events required to recruit the Grb2/SOS complex are minimal, leading to negligible activation of the Ras/MAPK cascade.
Table 1: Comparative Biological Potency of [Trp(A19)]-Insulin
This table summarizes the reduced biological activity of the tryptophan-substituted insulin analog compared to native insulin, as determined in vitro.
| Parameter | Native Insulin Potency | [Trp(A19)]-Insulin Potency | Reference |
| Receptor Binding Affinity | 100% | 4.1% ± 1.9% | nih.gov |
| Lipogenesis Stimulation | 100% | 5.0% ± 2.3% | nih.gov |
Downstream Activation of Raf, MEK, and ERK
The binding of insulin to its receptor initiates a phosphorylation cascade that leads to the activation of multiple downstream signaling pathways. One of the key pathways involved in mediating the mitogenic effects of insulin is the Ras-Raf-MEK-ERK pathway. Upon activation, the insulin receptor phosphorylates insulin receptor substrate (IRS) proteins, which then recruit the growth factor receptor-bound protein 2 (Grb2). This interaction activates the Ras guanine nucleotide exchange factor Son of Sevenless (SOS), leading to the activation of the small G-protein Ras.
Activated Ras, in turn, recruits and activates Raf-1, a serine/threonine kinase. Raf-1 then phosphorylates and activates MEK (MAPK/ERK kinase), a dual-specificity kinase. Finally, MEK phosphorylates and activates the extracellular signal-regulated kinase (ERK), also known as mitogen-activated protein kinase (MAPK). Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, ultimately influencing gene expression related to cell growth, proliferation, and differentiation.
For the insulin analog, insulin, Trp(A19)- , the substitution of tyrosine with tryptophan at the A19 position significantly impairs its biological activity. Research has shown that [19-Tryptophan-A]insulin exhibits only 4.1% of the potency of natural insulin in binding to the insulin receptor nih.gov. Consequently, its ability to initiate the downstream signaling cascade, including the activation of Raf, MEK, and ERK, is expected to be markedly reduced. The diminished receptor binding affinity would lead to a weaker initial signal, resulting in a significantly attenuated activation of this mitogenic pathway compared to native insulin.
Regulation of Cell Growth and Proliferation (In Vitro)
The activation of the Raf/MEK/ERK pathway is a critical component of the cellular machinery that regulates cell growth and proliferation. Insulin is known to stimulate the growth and proliferation of various cell types in culture. nih.gov This mitogenic effect is largely attributed to the activation of the ERK pathway, which promotes cell cycle progression.
In vitro studies have demonstrated that insulin can act synergistically with other growth factors to stimulate DNA synthesis and cell division. nih.gov The level of activation of the Raf/MEK/ERK pathway directly correlates with the magnitude of the proliferative response.
Given the significantly reduced biological potency of insulin, Trp(A19)- , its capacity to regulate cell growth and proliferation is substantially compromised. The analog's poor binding to the insulin receptor leads to a weak activation of downstream mitogenic signaling pathways. An in vitro study measuring lipogenesis in rat adipocytes, a biological effect of insulin, found that [19-Tryptophan-A]insulin had only 5.0% of the potency of native insulin nih.gov. This profound reduction in biological activity indicates that insulin, Trp(A19)- is a very weak agonist for insulin-mediated cell growth and proliferation in vitro.
Table 1: Comparative Biological Potency of Insulin, Trp(A19)- vs. Native Insulin
| Parameter | Native Insulin | Insulin, Trp(A19)- | Percentage of Native Insulin's Potency |
| Receptor Binding Affinity | 100% | 4.1% +/- 1.9% | 4.1% |
| Stimulation of Lipogenesis | 100% | 5.0% +/- 2.3% | 5.0% |
Negative Regulation and Feedback Mechanisms of Insulin Signaling
The insulin signaling pathway is tightly regulated by a series of negative feedback mechanisms to ensure appropriate signal duration and intensity, and to prevent overstimulation. These regulatory processes are crucial for maintaining metabolic homeostasis. Key mechanisms include receptor endocytosis and downregulation, the action of protein tyrosine phosphatases, and inhibitory serine phosphorylation of IRS proteins.
Receptor Endocytosis and Downregulation
Upon insulin binding, the insulin-receptor complex is internalized into the cell through endocytosis. nih.govfda.gov This process serves two main purposes: it can be a mechanism for signal termination by targeting the receptor for degradation (downregulation), and it can also allow for signaling to continue from intracellular compartments. mdpi.com Chronic exposure to high concentrations of insulin can accelerate receptor endocytosis and degradation, leading to a reduction in the number of receptors on the cell surface, a state known as downregulation. mdpi.com This is a key mechanism of insulin resistance.
For insulin, Trp(A19)- , its significantly lower binding affinity for the insulin receptor suggests that it would be a much weaker stimulus for receptor endocytosis and downregulation compared to native insulin. The reduced ability to form stable insulin-receptor complexes on the cell surface would likely result in a decreased rate of internalization and subsequent degradation of the receptor.
Role of Protein Tyrosine Phosphatases (PTP1B)
Protein tyrosine phosphatases (PTPs) are critical negative regulators of insulin signaling. Protein Tyrosine Phosphatase 1B (PTP1B) is a major PTP that dephosphorylates the activated insulin receptor as well as its substrates, such as IRS-1. nih.gov By removing the phosphate groups from key tyrosine residues, PTP1B effectively terminates the insulin signal. nih.govnih.gov PTP1B is expressed in insulin-sensitive tissues like the liver, muscle, and adipose tissue. nih.gov
The interaction between the activated insulin receptor and PTP1B is a crucial step in the attenuation of insulin signaling. nih.gov While there is no specific research on the interaction between PTP1B and the receptor bound by insulin, Trp(A19)- , the general mechanism of PTP1B action would still apply. However, due to the very low level of insulin receptor activation by insulin, Trp(A19)- , the subsequent dephosphorylation by PTP1B would be acting on a much smaller pool of activated receptors.
Serine Phosphorylation of IRS Proteins
A key negative feedback mechanism in the insulin signaling pathway involves the serine phosphorylation of IRS proteins (primarily IRS-1 and IRS-2). nih.govnih.gov While tyrosine phosphorylation of IRS proteins is an activating signal, serine phosphorylation on specific residues can inhibit insulin signaling. nih.govnih.gov This inhibitory phosphorylation can occur through several mechanisms, including:
Decreased Tyrosine Phosphorylation: Serine phosphorylation can induce a conformational change in the IRS protein that makes it a poorer substrate for the insulin receptor tyrosine kinase.
Dissociation from the Receptor: It can promote the dissociation of the IRS protein from the activated insulin receptor.
Targeting for Degradation: Phosphorylation on certain serine residues can target the IRS protein for proteasomal degradation.
Several kinases that are activated downstream of the insulin receptor, including ERK, can participate in this negative feedback loop by phosphorylating IRS proteins on inhibitory serine residues. nih.gov This creates a mechanism where the insulin signal itself initiates its own termination. Given that insulin, Trp(A19)- is a weak activator of downstream kinases like ERK, it is expected that the level of inhibitory serine phosphorylation of IRS proteins induced by this analog would be significantly lower than that induced by native insulin.
Advanced Research Directions and Theoretical Considerations
Rational Design and Engineering of Insulin (B600854) Analogs based on Trp(A19) Insights
Rational design of insulin analogs aims to create molecules with desired pharmacological properties, such as altered self-association states, improved stability, or enhanced receptor binding specificity. researchgate.net Insights derived from the structural and functional roles of specific amino acid residues, including the native Tyrosine at position A19, are fundamental to this process.
Studies on insulin structure and activity have highlighted the critical importance of an aromatic ring at position A19 for high biological activity. nih.gov The native Tyrosine at A19, along with other conserved residues like Gly(A1), Glu(A4), Gln(A5), Asn(A21), Val(B12), Tyr(B16), Gly(B23), Phe(B24), Phe(B25), and Tyr(B26), forms a key surface that interacts with the insulin receptor. jbclinpharm.org The van der Waals interaction between the side chains of Isoleucine at A2 and Tyrosine at A19, observed in crystalline insulin, is considered a significant determinant of high biological activity. nih.gov
Substituting Tyrosine at A19 with a non-aromatic residue like Leucine, as in [Leu(A19)]insulin, results in an analog with significantly reduced receptor binding affinity and in vitro biological activity, less than 0.1% and 0.05% respectively, compared to native insulin. nih.gov This underscores the importance of the aromatic side chain at this position. Tryptophan, also an aromatic amino acid but with a larger indole (B1671886) ring compared to tyrosine's phenol (B47542) ring, could potentially maintain or alter the interactions mediated by A19. Rational design approaches could explore the impact of a Tryptophan substitution at A19 on these crucial interactions, particularly the packing within the hydrophobic core near the B19-A20 disulfide bridge and interactions at the receptor interface. pnas.org While studies specifically on insulin, Trp(A19)- are less common in the provided results, the insights gained from studying the native Tyr(A19) and other A-chain modifications inform the potential consequences of such a substitution. For example, modifications at other A-chain positions like A1 have shown that even large d-amino acid side chains can be tolerated and protrude from the protein surface near the receptor interface, suggesting that the protein structure can accommodate some bulkier substitutions in this region. nih.gov
Rational design strategies based on A19 insights could involve:
Modifying the residue at A19 to tune receptor binding affinity and specificity.
Investigating the interplay between the residue at A19 and other key residues involved in receptor interaction or structural stability.
Utilizing structural information, such as that obtained from X-ray crystallography or cryo-EM of insulin-receptor complexes, to guide the design process. researchgate.netbiorxiv.org
Computational Modeling of Insulin, Trp(A19)-: Receptor Complexes
Computational modeling plays a vital role in understanding the complex interactions between insulin and its receptor at a molecular level. Given the size and flexibility of the insulin receptor ectodomain, multiscale computational protocols are often employed. nih.govacs.org These methods allow for the investigation of the molecular details that govern binding at large and flexible protein-protein interfaces. acs.org
Computational studies of insulin-receptor complexes can provide insights into the binding pose and interactions involving specific residues like A19. Cryo-EM structures of the insulin-insulin receptor complex have identified Tyr(A19) as one of the classical insulin site 1 residues involved in the interaction. biorxiv.org Computational modeling, including atomistic molecular dynamics simulations, can complement these experimental structures by exploring the dynamic nature of the interaction and identifying key contact points and conformational changes. biorxiv.orgqut.edu.au
Modeling insulin, Trp(A19)- binding to the insulin receptor would involve simulating the interaction of the modified insulin analog with the receptor ectodomain. This could help predict how the bulkier and potentially different electronic properties of Tryptophan at A19 might alter the binding interface, affect binding affinity, and influence downstream signaling compared to native insulin.
Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Approaches
Hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) approaches are powerful computational tools used to study complex chemical systems, including protein-ligand interactions. cecam.orgfrontiersin.orgresearchgate.netwikipedia.org These methods combine the accuracy of QM calculations for a specific region of interest (e.g., the binding site and key residues like Trp(A19)) with the computational efficiency of MM methods for the larger surrounding environment (the rest of the protein and solvent). frontiersin.orgresearchgate.netwikipedia.org
In the context of insulin, Trp(A19)- binding to the insulin receptor, QM/MM methods could be applied to gain a detailed understanding of the interactions involving the Trp(A19) residue at the binding interface. This is particularly relevant for characterizing non-covalent interactions, such as hydrogen bonds, pi-pi stacking interactions (which could be significant with an aromatic Tryptophan), and van der Waals forces, which are crucial for binding affinity and specificity. nih.gov
Key aspects of applying QM/MM to the insulin-receptor complex include:
System Partitioning: Defining the QM region to include Trp(A19) and interacting residues on the insulin receptor, while treating the rest of the system with MM. researchgate.netwikipedia.org
Energy Expressions and Embedding Schemes: Combining QM and MM energies and accounting for the influence of the MM environment on the QM region through appropriate embedding schemes (mechanical, electrostatic, or polarizable). nih.govresearchgate.netwikipedia.org
QM/MM calculations can provide insights into the electronic structure and reactivity of residues at the binding interface, potentially revealing subtle differences in the interaction profile of insulin, Trp(A19)- compared to native insulin. researchgate.net
Free Energy Perturbation and Binding Energy Calculations
Free energy calculations, such as Free Energy Perturbation (FEP) and methods based on Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA), are used to estimate the binding free energy between a ligand (insulin analog) and its receptor. cresset-group.comnih.govfrontiersin.orgschrodinger.com These calculations are crucial for predicting and comparing the binding affinities of different insulin analogs and can aid in prioritizing candidates for experimental testing. cresset-group.comdiva-portal.org
While a specific FEP or binding energy calculation for insulin, Trp(A19)- was not found in the search results, the methodologies are well-established and applicable to protein-protein interactions like the insulin-receptor complex. acs.orgnih.govfrontiersin.org For example, MM-GBSA has been used to calculate the binding free energy of insulin dimerization and identify key contributing residues. nih.gov Applying similar approaches to the insulin-receptor interaction with the Trp(A19) analog would provide valuable quantitative data for rational design efforts.
Strategies for Enhancing Protein Stability and Suppressing Aggregation based on Structural Insights from [Trp(A19)]Insulin
Insulin aggregation is a significant challenge in the development and storage of insulin formulations, leading to reduced bioavailability and potential immunogenicity. acs.org Structural insights into the factors that influence insulin stability and aggregation propensity are essential for developing strategies to mitigate these issues.
The residue at position A19 plays a role in the structural stability of insulin. Tyr(A19) is located in the A-chain helix and its packing adjoins the core cystine B19-A20, helping to seal the native core of the protein. pnas.org This region, including residues A13-A19, has been identified as a "hot spot" responsible for the aggregation of the whole hormone. researchgate.netnih.gov Studies have shown that substitutions at Tyr(A19), along with Leu(A16), can impair the yield of insulin chain combination, suggesting their importance in the folding process. frontiersin.org
The conformational dynamics of insulin also influence its stability and aggregation. Hydrogen bonds within and between the insulin chains are often labile in solution, and their breakage can contribute to degradation and aggregation. frontiersin.orgnih.gov Tyr(A19) is located in a region that exhibits global exchange kinetics, indicating its involvement in the protein's dynamic behavior. frontiersin.org
Strategies for enhancing protein stability and suppressing aggregation based on insights from the residue at A19 (considering both native Tyr and a potential Trp substitution) could include:
Modifying Residues in Aggregation Hot Spots: Altering residues within the A13-A19 region, including A19, to reduce their propensity for self-association and fibril formation. Since Tryptophan is a highly hydrophobic and aromatic residue, substituting it at A19 might potentially increase the aggregation propensity compared to Tyrosine, depending on its specific interactions and exposure on the protein surface. However, strategic modifications in conjunction with Trp(A19) could potentially mitigate this.
Stabilizing the Native Core: Designing modifications that reinforce the packing of residues around the B19-A20 disulfide bridge, including the residue at A19, to enhance the stability of the native fold.
Modulating Conformational Dynamics: Engineering analogs with altered dynamics, particularly in regions prone to unfolding or fluctuations like the segment containing A19, to reduce the likelihood of aggregation-prone states. frontiersin.org
Utilizing Excipients: Investigating the interaction of insulin, Trp(A19)- with stabilizing excipients, such as human serum albumin (HSA), which has shown the ability to bind to insulin aggregation hot spots and inhibit aggregation. researchgate.netnih.gov
Preventing Oxidation: Recognizing that tyrosine at A19 can be involved in covalent aggregation through oxidation products universiteitleiden.nl, strategies to prevent oxidation, such as the use of antioxidants, could be particularly relevant for analogs containing oxidizable residues like Tryptophan.
Understanding the specific structural and dynamic consequences of a Tryptophan substitution at A19, potentially through computational modeling and experimental studies, would be crucial for designing effective strategies to enhance the stability and reduce the aggregation of insulin, Trp(A19)-.
Q & A
Q. What steps are critical when replicating conflicting studies on Trp(A19)-insulin’s aggregation propensity?
- Methodological Answer : Replicate under identical buffer conditions (e.g., Zn²⁺ concentration, pH). Characterize aggregates via dynamic light scattering (DLS) and Thioflavin T assays. Share raw data and analysis scripts (e.g., GitHub repositories) to enable direct comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
